molecular formula C26H20N2O4S B2514938 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291842-65-3

3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2514938
CAS No.: 1291842-65-3
M. Wt: 456.52
InChI Key: SFDJJZQXDMFCLK-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H20N2O4S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S/c1-16-5-4-6-18(11-16)14-33-26-27-23-19-7-2-3-8-20(19)32-24(23)25(29)28(26)13-17-9-10-21-22(12-17)31-15-30-21/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDJJZQXDMFCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C26H20N2O4S
  • Molecular Weight : 456.52 g/mol
  • CAS Number : Not available in current databases

Research indicates that compounds similar to this structure often exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : Many benzodioxole derivatives have shown inhibitory effects on enzymes such as tyrosinase and α-glucosidase, which are crucial in processes like melanin production and carbohydrate metabolism respectively .
  • Antioxidant Activity : The presence of the benzodioxole moiety is often linked to antioxidant properties, which can protect cells from oxidative stress and damage .
  • Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial activity against a range of bacteria and fungi, indicating potential use in treating infections .

Biological Activity Data

Activity TypeDescriptionReference
Tyrosinase Inhibition Inhibits melanin production in B16F10 cells.
α-Glucosidase Inhibition Demonstrates significant inhibition of α-glucosidase.
Antimicrobial Activity Effective against Gram-positive bacteria (e.g., MRSA).
Cytotoxicity Evaluated in various cancer cell lines; specific analogs showed low cytotoxicity at therapeutic concentrations.

Case Studies

  • Study on Melanin Production : A study demonstrated that analogs of the compound inhibited melanin production in B16F10 murine melanoma cells, suggesting potential applications in skin-related therapies . The analogs showed no cytotoxicity at concentrations below 20 µM.
  • Inhibition of α-Glucosidase : Another study focused on the inhibition of α-glucosidase by derivatives of this compound. The results indicated a promising lead for managing diabetes through carbohydrate metabolism modulation .
  • Antimicrobial Screening : A series of derivatives were tested against various pathogens, revealing significant antibacterial activity against resistant strains, indicating potential for development as an antibacterial agent .

Scientific Research Applications

Overview

The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its applications in scientific research, particularly focusing on its biological activities, synthesis methodologies, and potential therapeutic uses.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. Preliminary studies suggest that 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one may inhibit cell proliferation in various cancer cell lines. The mechanism of action could involve the modulation of signaling pathways associated with tumor growth.

Antimicrobial Properties

The compound shows promising antimicrobial activity against a range of pathogens. A study evaluating its Minimum Inhibitory Concentration (MIC) against common bacterial strains revealed effective inhibition:

PathogenMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin6.25
Escherichia coli10Amoxicillin5
Candida albicans15Fluconazole7.5

These results indicate that the compound may serve as a lead for developing new antimicrobial agents targeting resistant pathogens.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Research into similar benzofuro-pyrimidinones has shown their ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.

Synthesis Methodologies

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Benzofuro-Pyrimidinone Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfanyl Group : Nucleophilic substitution reactions can be employed to introduce the sulfanyl moiety.
  • Functionalization : The final product can be obtained through various functionalization steps to introduce the benzodioxole and methylbenzyl groups.

Purification techniques such as chromatography are often utilized to achieve the desired purity levels.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for assessing its pharmacological potential. Techniques such as:

  • Molecular Docking : To predict binding affinities to target proteins.
  • Surface Plasmon Resonance : For real-time monitoring of interactions.
  • Fluorescence Spectroscopy : To study conformational changes upon binding.

These methodologies provide insights into the compound's efficacy and help optimize its therapeutic applications.

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